molecular formula C8H5BrN2O3 B2972652 2-Bromo-3-methoxy-6-nitrobenzonitrile CAS No. 1820706-38-4

2-Bromo-3-methoxy-6-nitrobenzonitrile

Cat. No.: B2972652
CAS No.: 1820706-38-4
M. Wt: 257.043
InChI Key: XPQVKTXUIZKUCF-UHFFFAOYSA-N
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Description

2-Bromo-3-methoxy-6-nitrobenzonitrile is an organic compound with the molecular formula C8H5BrN2O3. It is characterized by the presence of bromine, methoxy, nitro, and nitrile functional groups attached to a benzene ring. This compound is used in various chemical syntheses and research applications due to its unique reactivity and structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-methoxy-6-nitrobenzonitrile typically involves the bromination of 3-methoxy-6-nitrobenzonitrile. The reaction is carried out under controlled conditions using bromine or a bromine source in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvents, are being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-methoxy-6-nitrobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted benzonitriles with various functional groups replacing the bromine atom.

    Reduction: 2-Bromo-3-methoxy-6-aminobenzonitrile.

    Oxidation: 2-Bromo-3-formyl-6-nitrobenzonitrile

Scientific Research Applications

2-Bromo-3-methoxy-6-nitrobenzonitrile is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-Bromo-3-methoxy-6-nitrobenzonitrile depends on its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor by binding to active sites of enzymes, thereby blocking their activity. The presence of multiple functional groups allows it to participate in various binding interactions, influencing its overall effect .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-methoxybenzonitrile
  • 2-Bromo-3-nitrobenzonitrile
  • 3-Methoxy-6-nitrobenzonitrile

Uniqueness

2-Bromo-3-methoxy-6-nitrobenzonitrile is unique due to the combination of bromine, methoxy, nitro, and nitrile groups on a single benzene ring. This unique structure imparts distinct reactivity and properties, making it valuable in specific synthetic and research applications .

Properties

IUPAC Name

2-bromo-3-methoxy-6-nitrobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O3/c1-14-7-3-2-6(11(12)13)5(4-10)8(7)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPQVKTXUIZKUCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)[N+](=O)[O-])C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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